molecular formula C13H16N4O3S B2505005 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide CAS No. 1903821-65-7

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

Cat. No. B2505005
CAS RN: 1903821-65-7
M. Wt: 308.36
InChI Key: JDMTYQDIEHJGEN-UHFFFAOYSA-N
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Description

Synthesis and Biological Evaluation

The synthesis of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives has been explored, resulting in compounds with moderate cytotoxicity against various cancer cell lines. The structure-activity relationships (SARs) suggest that the introduction of a phenylpyridine-carboxamide scaffold enhances activity, and the oxidation state of the sulfur atom, along with substituent types on the aryl group, significantly affects the activity of these compounds .

Antimicrobial Activity of Benzamide Derivatives

A new series of 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been synthesized. These compounds exhibit good to excellent antimicrobial activity, with the morpholine substituted dihydropyrimidone carboxamide 8j identified as a particularly potent anti-bacterial agent .

Reaction with Morpholin and Properties

The reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with morpholin has been studied, leading to the synthesis of 2-R5-oxo 5-H 6-carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine. These compounds have potential as new antibacterial drugs, and their structures have been confirmed using NMR and IR spectroscopy .

Crystal Structure and DFT Study

A novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, has been synthesized and characterized. The crystal structure was determined using X-ray diffraction and confirmed with DFT calculations. This compound also exhibits anti-proliferative activity against A375 cells and has been studied using molecular docking to understand its binding mode with PI3Kγ .

Anti-inflammatory Activity

The synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides has been carried out, and their anti-inflammatory activity has been evaluated. Some compounds showed promising results in the carrageenin oedema test and RPAR in rats, with 2-(3-pyridyl)- and 2-morpholino-5-oxo-5H-1,3,4-thiadiazole[3,2-a]pyrimidine-6-N-(2-pyridyl)carboxamide being particularly noteworthy .

Scientific Research Applications

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and its derivatives have been recognized for a wide range of pharmacological activities. The morpholine ring, a six-membered aromatic heterocycle with nitrogen and oxygen, is found in various compounds with diverse pharmacological actions. Similarly, pyrans and their analogues hold significant positions due to their extensive applications in medicine and pharmacy. The exploration of morpholine and pyran analogues has led to the identification of potent pharmacophoric activities, suggesting their potential in designing novel therapeutic agents (Asif & Imran, 2019).

Synthesis of Pyrimido[4,5-b]Quinolines and Their Biological Significance

The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, with significant therapeutic importance, highlights the role of pyrimidine derivatives in medicinal chemistry. These compounds have been shown to exhibit biological activities, underscoring the utility of pyrimidine in the development of new therapeutic agents (Nandha Kumar et al., 2001).

Functional Chemical Groups in CNS Drug Synthesis

Functional chemical groups, including those found in pyrimidine derivatives, play crucial roles in synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, such as pyrimidines, have been identified as lead molecules for developing new CNS drugs. This emphasizes the significance of pyrimidine derivatives in addressing CNS disorders (Saganuwan, 2017).

Optoelectronic Applications of Pyrimidine Derivatives

Pyrimidine derivatives have also found applications in optoelectronics, where their incorporation into π-extended conjugated systems is valuable for creating novel materials. The functionalization of quinazolines and pyrimidines has led to the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of pyrimidine derivatives beyond pharmacological uses (Lipunova et al., 2018).

Mechanism of Action

While specific information about the mechanism of action of “6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide” is not available, it’s known that pyrimidines exhibit a range of pharmacological effects. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

properties

IUPAC Name

6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-12(16-9-1-6-21-13(9)19)10-7-11(15-8-14-10)17-2-4-20-5-3-17/h7-9H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMTYQDIEHJGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

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